Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate
Description
Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a tert-butyl group at the 3-position and an acetoxy sodium salt at the 2-position. The tert-butyl group enhances steric bulk and lipophilicity, while the sodium carboxylate improves aqueous solubility, making it suitable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H11N2NaO2S |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
sodium;2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-8(2,3)7-9-5(13-10-7)4-6(11)12;/h4H2,1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GFFRHBFXXPRDDM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with sodium acetate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the tert-butyl group and sodium acetate moiety can influence the compound’s solubility, stability, and bioavailability, affecting its overall biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogs differ in substituents, counterions, or heterocyclic cores. Representative examples include:
Key Observations :
- Substituent Effects : The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to methyl or phenyl substituents in analogs. This may improve membrane permeability in biological systems .
- Counterion Impact : Sodium and potassium salts exhibit higher aqueous solubility than ethyl esters, which are more lipid-soluble .
Functional Comparison
- Enzyme Interaction : Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate demonstrated superior intermolecular interaction energy with target enzymes compared to reference compounds, suggesting enhanced binding affinity .
- This highlights the versatility of 1,2,4-thiadiazole derivatives in drug discovery.
Biological Activity
Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in various fields.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate demonstrates potent antifungal and antibacterial activities.
- Antifungal Activity : In vitro studies have reported that derivatives of thiadiazole exhibit effective antifungal properties against various pathogens such as Phytophthora infestans and Fusarium oxysporum. For example, certain derivatives showed EC50 values lower than that of standard antifungal agents like Dimethomorph .
- Antibacterial Activity : Thiadiazole derivatives have also been shown to possess antibacterial effects against Xanthomonas oryzae and Xanthomonas campestris, with varying degrees of effectiveness .
Table 2: Biological Activity Data
| Microorganism | Activity Type | EC50 (μg/ml) |
|---|---|---|
| Phytophthora infestans | Antifungal | 3.43 |
| Fusarium oxysporum | Antifungal | Not specified |
| Xanthomonas oryzae | Antibacterial | Not specified |
| Xanthomonas campestris | Antibacterial | Not specified |
The biological activity of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate may be attributed to its ability to interfere with microbial cell wall synthesis or disrupt cellular metabolic pathways. Thiadiazole compounds often act by inhibiting key enzymes involved in these processes.
Study on Antifungal Properties
In a study conducted by Maddila et al. (2016), several thiadiazole derivatives were synthesized and tested for their antifungal activity against Phytophthora infestans. The results indicated that certain compounds exhibited superior antifungal effects compared to established fungicides, suggesting the potential for developing new agricultural fungicides based on this scaffold .
Study on Antibacterial Efficacy
Another research highlighted the antibacterial properties of thiadiazole derivatives against plant pathogens. The study found that compounds similar to sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate showed effective inhibition of bacterial growth in vitro, indicating their potential use in crop protection strategies .
Q & A
Q. What ethical and regulatory frameworks govern its use in preclinical in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
